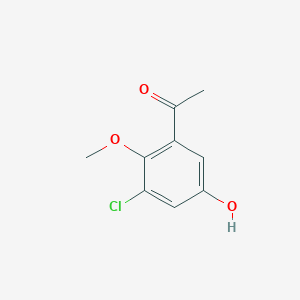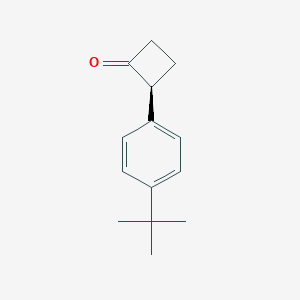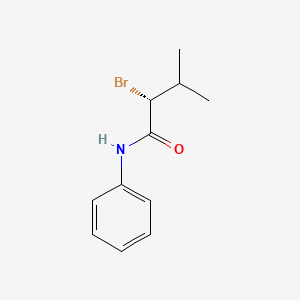
(2R)-2-Bromo-3-methyl-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Bromo-3-methyl-N-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Bromo-3-methyl-N-phenylbutanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method is the bromination of (2R)-3-methylbutanoic acid, followed by conversion to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with aniline to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or primary amines in an aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Nucleophilic substitution: Formation of substituted amides.
Reduction: Formation of (2R)-2-amino-3-methyl-N-phenylbutanamide.
Oxidation: Formation of (2R)-2-bromo-3-methyl-N-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-Bromo-3-methyl-N-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Bromo-3-methyl-N-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
(2R)-2-Chloro-3-methyl-N-phenylbutanamide: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-Bromo-3-ethyl-N-phenylbutanamide: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-Bromo-3-methyl-N-(4-methylphenyl)butanamide: Similar structure but with a methyl-substituted phenyl group.
Uniqueness: (2R)-2-Bromo-3-methyl-N-phenylbutanamide is unique due to the specific combination of its functional groups
Propiedades
Número CAS |
920339-26-0 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
(2R)-2-bromo-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
UQQHXKRPBKQRLO-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)NC1=CC=CC=C1)Br |
SMILES canónico |
CC(C)C(C(=O)NC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


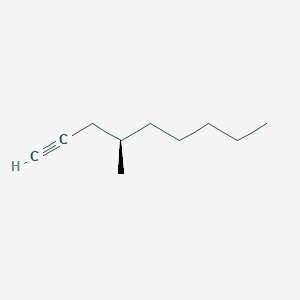
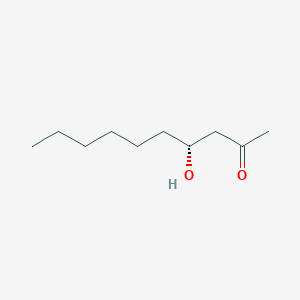

![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
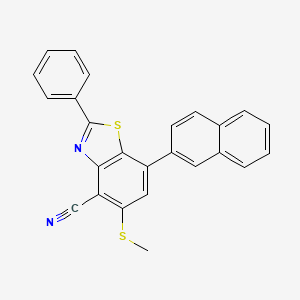
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
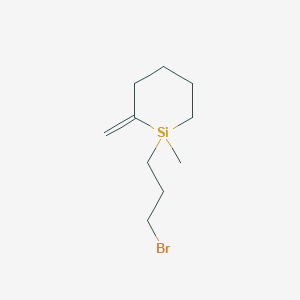
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)

![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
